molecular formula C23H33NO3 B12802939 2-Hydroxy-3-(tridecylamino)naphthoquinone CAS No. 22158-45-8

2-Hydroxy-3-(tridecylamino)naphthoquinone

Cat. No.: B12802939
CAS No.: 22158-45-8
M. Wt: 371.5 g/mol
InChI Key: YNVFXRPOQVZMEB-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(tridecylamino)naphthoquinone is a synthetic naphthoquinone derivative. Naphthoquinones are a class of organic compounds derived from naphthalene, characterized by a quinone structure with two carbonyl groups. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(tridecylamino)naphthoquinone typically involves the reaction of 2-hydroxy-1,4-naphthoquinone with tridecylamine. The reaction is carried out under basic conditions, often using a palladium-catalyzed coupling reaction . The process involves the formation of a carbon-nitrogen bond between the naphthoquinone and the tridecylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(tridecylamino)naphthoquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which exhibit different biological activities .

Scientific Research Applications

2-Hydroxy-3-(tridecylamino)naphthoquinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(tridecylamino)naphthoquinone involves its interaction with cellular enzymes and proteins. The compound can inhibit the activity of enzymes such as Na+, K±ATPase, which is crucial for maintaining cellular ion balance . This inhibition disrupts cellular processes, leading to cell death in microbial and cancer cells. Additionally, the compound can generate reactive oxygen species (ROS), which induce oxidative stress and damage cellular components .

Comparison with Similar Compounds

Similar Compounds

    Juglone (5-hydroxy-1,4-naphthoquinone): Known for its antimicrobial and anticancer properties.

    Lawsone (2-hydroxy-1,4-naphthoquinone): Used as a dye and has antimicrobial activity.

    Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone): Exhibits strong anticancer and antimicrobial properties.

Uniqueness

2-Hydroxy-3-(tridecylamino)naphthoquinone is unique due to its long tridecylamine side chain, which enhances its lipophilicity and allows it to interact more effectively with lipid membranes. This property increases its efficacy in disrupting cellular processes and makes it a potent antimicrobial and anticancer agent .

Properties

CAS No.

22158-45-8

Molecular Formula

C23H33NO3

Molecular Weight

371.5 g/mol

IUPAC Name

4-hydroxy-3-(tridecylamino)naphthalene-1,2-dione

InChI

InChI=1S/C23H33NO3/c1-2-3-4-5-6-7-8-9-10-11-14-17-24-20-21(25)18-15-12-13-16-19(18)22(26)23(20)27/h12-13,15-16,24-25H,2-11,14,17H2,1H3

InChI Key

YNVFXRPOQVZMEB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCNC1=C(C2=CC=CC=C2C(=O)C1=O)O

Origin of Product

United States

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